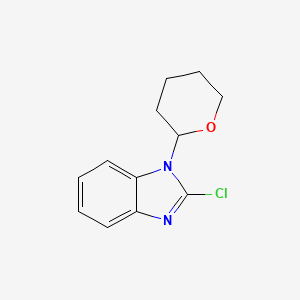

2-chloro-1-(oxan-2-yl)benzimidazole

Description

2-Chloro-1-(oxan-2-yl)benzimidazole is a substituted benzimidazole derivative characterized by a chlorine atom at the 2-position and a tetrahydropyran (oxan-2-yl) group at the 1-position of the benzimidazole core. This compound is of significant interest in medicinal and synthetic chemistry due to the versatility of the benzimidazole scaffold, which is known for its broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine substituent enhances electrophilicity and stability, while the oxan-2-yl group introduces steric and electronic effects that modulate reactivity and bioavailability. Synthetic routes to this compound often involve N-alkylation of 2-chlorobenzimidazole precursors with oxane-derived reagents under phase-transfer catalysis, achieving yields up to 67.9% under optimized conditions .

Properties

Molecular Formula |

C12H13ClN2O |

|---|---|

Molecular Weight |

236.70 g/mol |

IUPAC Name |

2-chloro-1-(oxan-2-yl)benzimidazole |

InChI |

InChI=1S/C12H13ClN2O/c13-12-14-9-5-1-2-6-10(9)15(12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2 |

InChI Key |

GJCNWQGFJJIYBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC=CC=C3N=C2Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Nucleophile : Oxane-2-yl derivatives (e.g., 2-hydroxytetrahydrofuran activated via tosylation).

-

Base : Sodium hydride or potassium carbonate in anhydrous DMF.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

Key Observations

-

Regioselectivity : The oxane group preferentially substitutes at the N1 position due to steric and electronic factors.

-

Limitations : Competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Method 3: Phosphorus Oxychloride-Mediated Chlorination

Chlorination of benzimidazole precursors followed by oxane functionalization is a two-step strategy.

Step 1: Chlorination of Benzimidazolone

Step 2: Oxane Group Introduction

-

Alkylation Agent : 2-Bromotetrahydropyran in the presence of NaH.

-

Yield : 70–80% after recrystallization.

Method 4: Reductive Amination of Carbonyl Intermediates

This method constructs the oxane-benzimidazole linkage via imine formation and reduction.

Reaction Sequence

Advantages

Method 5: One-Pot Tandem Alkylation-Chlorination

A streamlined approach combining alkylation and chlorination in a single pot.

Procedure

-

Alkylation : 1H-Benzimidazole reacted with 2-bromotetrahydropyran in the presence of K₂CO₃.

-

Chlorination : Subsequent treatment with N-chlorosuccinimide (NCS) in acetonitrile at 50°C.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaH, 2-bromotetrahydropyran | 50–65 | 90–95 | Simplicity | Moderate yields, side reactions |

| Suzuki Coupling | PdCl₂(dppf), boronic ester | 30–87.5 | 85–98 | High regioselectivity | Costly catalysts, inert conditions |

| POCl₃ Chlorination | POCl₃, PCl₅ | 70–80 | 95–99 | Scalability | Toxic reagents, multi-step |

| Reductive Amination | STAB, Dess-Martin periodinane | 60–75 | 88–93 | Functional group tolerance | Requires oxidation step |

| One-Pot Tandem | K₂CO₃, NCS | 55–65 | 85–90 | Time-efficient | Limited substrate scope |

Critical Challenges and Solutions

-

Purification : Column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization (ethanol/water) are essential for removing Pd residues or unreacted starting materials.

-

Regioselectivity : Steric bulk of the oxane group directs substitution to the N1 position, confirmed via NOESY NMR.

-

Catalyst Recovery : Pd scavengers (e.g., SiliaBond Thiol) reduce metal contamination in Suzuki reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(tetrahydro-pyran-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of tetrahydropyran-substituted benzimidazole.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Properties

Benzimidazole derivatives, including 2-chloro-1-(oxan-2-yl)benzimidazole, are known for their significant antimicrobial activities. The structural characteristics of this compound may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Research indicates that compounds related to this structure can inhibit key enzymes or receptors involved in microbial growth, making them candidates for further pharmacological studies aimed at treating infections.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses. For instance, compounds similar to this compound have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents on the benzimidazole ring has been linked to enhanced antiviral activity, indicating that modifications to the structure could lead to more effective therapeutic agents .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that benzimidazole derivatives can exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenases (COXs), which are critical enzymes in the inflammatory response. Compounds derived from this class have shown promising results in reducing inflammation and pain in various animal models, suggesting their potential use in treating inflammatory diseases .

Mechanistic Insights

Enzyme Interactions

Preliminary docking studies suggest that this compound may bind effectively to specific enzyme sites, influencing metabolic pathways. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic potential, particularly in oncology and infectious diseases.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, which can be optimized for yield and purity using techniques such as recrystallization or column chromatography. The unique combination of the chloro-substituted benzimidazole ring and the oxane moiety allows for diverse modifications, enhancing its reactivity and biological activity compared to similar compounds.

Comparative Analysis with Related Compounds

| Compound Name | Structural Characteristics | Potential Applications |

|---|---|---|

| 2-Chloro-benzimidazole | Lacks the oxane moiety but shares structural similarities | Antimicrobial activity |

| 5-Chloro-1H-pyrrole | Features a pyrrole ring; similar reactivity patterns | Antifungal properties |

| 2-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-imidazole | Contains an imidazole ring instead of a benzimidazole ring | Potential antiviral applications |

This table illustrates how structural variations among related compounds can influence their biological activities and potential applications.

Case Studies

Several studies have documented the pharmacological effects of benzimidazole derivatives:

- Antiviral Efficacy: A study found that certain benzimidazole derivatives exhibited significant antiviral activity against BVDV with effective concentrations (EC50 values) comparable to standard antiviral agents .

- Anti-inflammatory Research: In another investigation, a series of benzimidazole derivatives were synthesized and evaluated for their COX inhibitory activity, demonstrating notable anti-inflammatory effects compared to standard treatments like diclofenac .

Mechanism of Action

The mechanism of action of 2-chloro-1-(oxan-2-yl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Chloromethylbenzimidazoles

Derivatives such as 2-(chloromethyl)-1H-benzimidazoles (e.g., 32–39) are structurally analogous but feature a chloromethyl group at the 2-position instead of a direct chlorine substituent. These compounds are pivotal in biological studies due to their ability to undergo further functionalization (e.g., oxidation, alkylation) . However, the oxan-2-yl group in 2-chloro-1-(oxan-2-yl)benzimidazole provides enhanced solubility in non-polar solvents compared to the more hydrophilic chloromethyl derivatives.

N-Alkylated Benzimidazoles

Compounds like 2-chloro-1-(2-ethoxyethyl)benzimidazole (a key intermediate in emedastine synthesis) share the N-alkylation motif but replace the oxan-2-yl group with a linear ether chain.

Antiproliferative Activity

B-norcholesteryl benzimidazoles (e.g., 7–11) exhibit potent antiproliferative activity against cancer cells (HeLa, A549, HEPG2) with IC50 values as low as 2.2 µM. Electron-donating groups (e.g., methoxy) enhance cytotoxicity, while electron-withdrawing groups (e.g., nitro) reduce activity .

Selectivity

Compounds with electron-donating groups (e.g., 9b, 10a) show selectivity against cancer cells (HEK293T normal cells: IC50 > 100 µM), whereas electron-withdrawing analogues (e.g., 7b, 8a) exhibit non-selective toxicity . The oxan-2-yl group’s steric bulk may contribute to selective targeting, though further studies are needed.

Antioxidant Properties

Physicochemical Properties

- Solubility: The oxan-2-yl group improves solubility in organic solvents compared to polar derivatives like 2-(((1H-benzimidazol-2-yl)methyl)amino)propanoic acid (3a–d), which are water-soluble but insoluble in common organic solvents .

- Thermal Stability : Benzimidazoles with bulky substituents (e.g., tetrahydropyran) exhibit higher thermal degradation temperatures (>250°C) compared to linear N-alkylated derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(oxan-2-yl)benzimidazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or ring-closure reactions. A common approach involves reacting benzimidazole precursors with phosphoryl chloride (POCl₃) in the presence of phenol, followed by functionalization with oxane derivatives . Optimization can be achieved by varying temperature (e.g., 80–120°C) and solvent polarity (e.g., dichloromethane vs. THF). Catalyst screening (e.g., triethylamine for acid scavenging) and reaction time adjustments (4–24 hours) are critical for yield enhancement. Patent literature highlights the use of controlled stoichiometry (1:1.2 molar ratio of benzimidazole to oxane derivatives) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the oxane ring (δ 3.5–4.5 ppm for protons on the tetrahydropyran oxygen) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). Chlorine substituents deshield adjacent carbons, detectable via 13C NMR .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity analysis (>98% purity threshold) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 249.1 (calculated for C₁₁H₁₁ClN₂O) .

Q. How should stability studies be designed to assess the degradation pathways of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:

- Temperature/Humidity : Store samples at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months).

- Light Exposure : Use a photostability chamber (ICH Q1B) to evaluate UV-induced degradation.

- Analytical Endpoints : Monitor hydrolytic cleavage of the oxane ring via HPLC and oxidative degradation by tracking peroxide formation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in benzimidazole derivatives during synthesis?

- Methodological Answer : Chlorination at the 2-position is favored due to the electron-withdrawing effect of the benzimidazole nitrogen, which activates the ortho position for electrophilic substitution. Computational studies (DFT calculations) show a lower activation energy (ΔG‡ = 15–20 kcal/mol) for 2-chloro intermediates compared to 4/5-substituted analogs . Experimental validation involves synthesizing isotopically labeled analogs (e.g., ²H/¹³C) and tracking substituent orientation via NOESY NMR .

Q. How can computational tools (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for functional group addition. For example, oxane ring modifications improve solubility by reducing logP values .

- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize derivatives with binding energies < −7.0 kcal/mol and hydrogen-bond interactions with catalytic residues .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzimidazole analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD test) to identify outliers.

- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects from experimental variability .

Q. Which reactor designs and separation techniques are optimal for scaling up this compound synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic chlorination steps. Use microreactors with residence times <10 minutes to prevent side reactions .

- Purification : Employ centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water (5:3:2) system for high-purity recovery (>99%) .

Q. How can structure-activity relationship (SAR) studies inform the pharmacological potential of this compound?

- Methodological Answer : Synthesize analogs with modifications to the oxane ring (e.g., replacing oxygen with sulfur) or benzimidazole core (e.g., adding nitro groups). Test in vitro against disease models (e.g., cancer cell lines) and correlate substituent electronegativity with cytotoxicity (e.g., EC₅₀ values). Pharmacokinetic profiling (e.g., Caco-2 permeability assays) identifies candidates with optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.